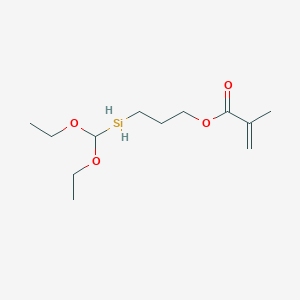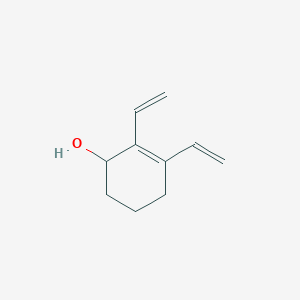
2-(Cyanomethyl)-5-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzoyl chloride, featuring a cyanomethyl group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methylbenzoyl chloride typically involves the chlorination of 2-(Cyanomethyl)-5-methylbenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanomethyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2-(Cyanomethyl)-5-methylbenzoic acid.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used to hydrolyze the compound.
Condensation Reactions: Catalysts such as acids or bases may be employed to facilitate the condensation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-(Cyanomethyl)-5-methylbenzoic acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(Cyanomethyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Cyanomethyl)-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the cyanomethyl and methyl groups, making it less versatile in certain synthetic applications.
2-(Cyanomethyl)benzoyl Chloride: Similar structure but without the methyl group, which can affect its reactivity and applications.
5-Methylbenzoyl Chloride: Lacks the cyanomethyl group, limiting its use in certain reactions.
Uniqueness
2-(Cyanomethyl)-5-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which enhance its reactivity and versatility in synthetic applications
Eigenschaften
CAS-Nummer |
24633-70-3 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-(cyanomethyl)-5-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8(4-5-12)9(6-7)10(11)13/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
WLVRCMPKKRGSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



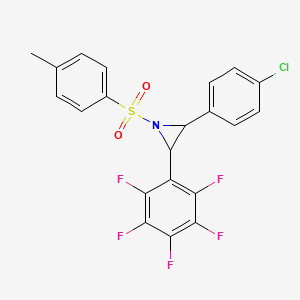

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)

![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
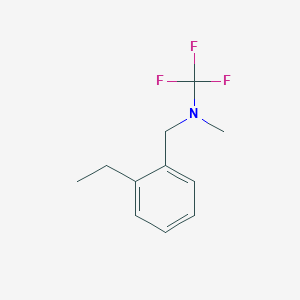
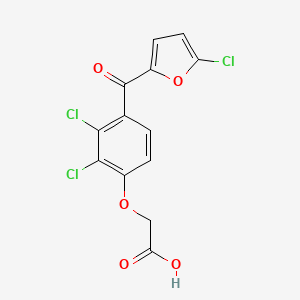
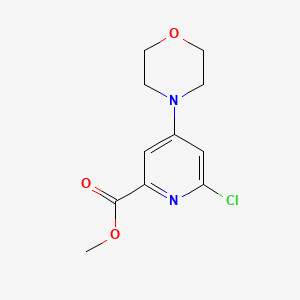
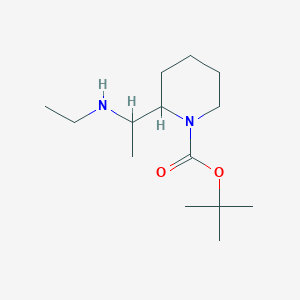
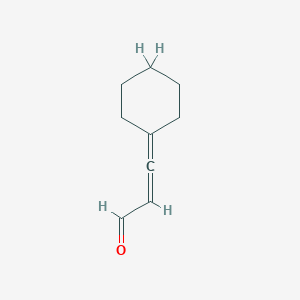
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
